

An In-Depth Technical Guide to the Physical Properties of Cholesteryl Petroselaidate

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Compound of Interest

Compound Name: Cholesteryl Petroselaidate

Cat. No.: B15551027

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This technical guide provides a comprehensive overview of the known and extrapolated physical properties of **Cholesteryl Petroselaidate**, a cholesteryl ester of significant interest in lipid research and drug delivery systems. Due to the limited availability of direct experimental data for **Cholesteryl Petroselaidate**, this document leverages data from its close isomer, Cholesteryl Oleate, and provides generalized experimental protocols for the determination of these properties.

Introduction to Cholesteryl Petroselaidate

Cholesteryl Petroselaidate (CAS Number: 19485-81-5) is the cholesteryl ester of petroselaidic acid, an 18-carbon monounsaturated fatty acid with a trans double bond at the 6th position (C18:1 n-12). As a member of the cholesteryl ester family, its physical properties are crucial for understanding its behavior in biological systems and for its application in formulations. Cholesteryl esters are key components of cellular lipid storage and transport.

Physical Properties

Direct experimental values for the melting point and a detailed solubility profile of **Cholesteryl Petroselaidate** are not readily available in the current scientific literature. However, we can infer its likely properties based on its structure and data from its cis-isomer, Cholesteryl Oleate.

Melting Point

A definitive melting point for **Cholesteryl Petroselaidate** has not been identified in surveyed literature. The melting point of cholesteryl esters is highly dependent on the length and saturation of the fatty acyl chain. For comparison, other C18:1 cholesteryl esters and related compounds are presented in the table below. It is anticipated that the melting point of **Cholesteryl Petroselaidate** would be influenced by its trans-double bond, which generally leads to a higher melting point compared to the corresponding cis-isomer due to more efficient packing of the molecules.

Table 1: Melting Points of Related Cholesteryl Esters

Compound	Molecular Formula	Fatty Acyl Chain	Melting Point (°C)
Cholesteryl Palmitate	C43H76O2	C16:0	75 - 77
Cholesteryl Acetate	C29H48O2	C2:0	112 - 114
Cholesteryl Oleate (cis-isomer)	C45H78O2	C18:1 (cis-Δ9)	Data not readily available

Note: The data for Cholesteryl Oleate's melting point is not consistently reported in readily accessible databases. Its boiling point is noted as 675.4°C.

Solubility

Cholesteryl esters are generally hydrophobic and thus have low solubility in polar solvents like water and high solubility in nonpolar organic solvents.^[1] The solubility of **Cholesteryl Petroselaidate** is expected to follow this trend. Quantitative data for **Cholesteryl Petroselaidate** is not available, but the solubility of its isomer, Cholesteryl Oleate, provides a strong indication of its likely behavior.

Table 2: Solubility Profile of Cholesteryl Oleate (Isomer of **Cholesteryl Petroselaidate**)

Solvent	Solubility
Chloroform	Soluble (100 mg/mL)[2]
Toluene	Soluble (5%)[2]
Water	Practically Insoluble[2]
Ethanol	Practically Insoluble[2]
Acetone	Soluble

It is highly probable that **Cholesteryl Petroselaidate** exhibits similar solubility in these solvents.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of lipophilic compounds like **Cholesteryl Petroselaidate**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the thermal transitions of a substance.[3]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) of high-purity **Cholesteryl Petroselaidate** is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
- **Thermal Program:** The sample and reference pans are placed in the DSC cell. The temperature is then increased at a constant rate (e.g., 5-10 °C/min) over a defined range that encompasses the expected melting point.

- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow difference is plotted against temperature.
- **Data Analysis:** The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic transition that corresponds to melting. The enthalpy of fusion can also be calculated from the area of the melting peak.

dot``dot graph TD; A[Start] --> B[Prepare Sample and Reference Pans]; B --> C[Calibrate DSC Instrument]; C --> D[Place Pans in DSC Cell]; D --> E[Initiate Thermal Program (Heating)]; E --> F[Record Heat Flow vs. Temperature]; F --> G[Analyze Thermogram for Melting Point]; G --> H[End];

Caption: Cholesterol Esterification and Hydrolysis Pathway.

This pathway illustrates the enzymatic conversion of free cholesterol into a cholesteryl ester by Acyl-CoA:cholesterol acyltransferase (ACAT) for storage in lipid droplets. [4]The reverse reaction, the hydrolysis of the cholesteryl ester back to free cholesterol and a fatty acid, is catalyzed by Cholesteryl Ester Hydrolase (CEH). [5]This dynamic process allows cells to manage their cholesterol levels effectively.

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